GR79236

Cardiovascular Pharmacology Metabolic Disease Lipolysis

GR79236 is a validated, high-affinity adenosine A1 receptor (A1AR) full agonist (Ki=3.1 nM, >400-fold selectivity over A2AR) essential for dissecting A1AR-mediated signaling. Its full-efficacy profile directly contrasts with partial agonists such as CVT-3619, enabling maximal receptor response and robust benchmarking of cAMP inhibition, antilipolysis, insulin sensitization, and neurotransmitter release. With extensive pharmacological characterization in adipose, skeletal muscle, and neuronal models, GR79236 is the definitive reference standard for investigating A1AR-driven metabolic and cardiovascular pathways, receptor reserve, and desensitization mechanisms.

Molecular Formula C15H21N5O5
Molecular Weight 351.36 g/mol
CAS No. 124555-18-6
Cat. No. B1672128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGR79236
CAS124555-18-6
SynonymsGR 79236
GR-79236
GR79236
N-((1S,trans)-2-hydroxycyclopentyl)adenosine
Molecular FormulaC15H21N5O5
Molecular Weight351.36 g/mol
Structural Identifiers
SMILESC1CC(C(C1)O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
InChIInChI=1S/C15H21N5O5/c21-4-9-11(23)12(24)15(25-9)20-6-18-10-13(16-5-17-14(10)20)19-7-2-1-3-8(7)22/h5-9,11-12,15,21-24H,1-4H2,(H,16,17,19)/t7-,8-,9+,11+,12+,15+/m0/s1
InChIKeyGYWXTRVEUURNEW-TVDBPQCTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GR79236 (CAS 124555-18-6): Procurement Guide for a High-Affinity, Selective Adenosine A1 Receptor Agonist


GR79236 (N-[(1S,trans)-2-hydroxycyclopentyl]adenosine) is a high-affinity, selective adenosine A1 receptor (A1AR) agonist [1]. Its pharmacological profile, characterized by sub-nanomolar to low nanomolar Ki values for the A1 receptor and substantial selectivity over the A2 receptor subtype, underpins its utility as a research tool for dissecting A1AR-mediated signaling pathways [2]. It has been extensively investigated as a prototypical full agonist in the context of metabolic and cardiovascular research, including preclinical studies exploring its insulin-sensitizing and antilipolytic effects [3][4].

GR79236: Why Generic Adenosine Receptor Agonists Are Not Interchangeable


Simple substitution of GR79236 with other A1AR agonists is scientifically invalid due to profound differences in molecular efficacy, receptor reserve requirements, and species-dependent selectivity profiles. GR79236 functions as a full agonist, which, unlike partial agonists such as CVT-3619, can elicit maximal receptor response but also carries a higher risk of inducing receptor desensitization and cardiovascular side effects [1][2]. Furthermore, the functional potency of A1AR agonists is highly context-dependent; for example, while GR79236 and CPA exhibit similar rank-order potency in some functional assays, CPA is markedly more potent in vivo as a bradycardic and hypotensive agent [3]. This lack of functional interchangeability underscores the necessity for precise reagent selection based on quantitative evidence rather than generic class membership.

GR79236 (CAS 124555-18-6): Quantitative Differentiation Evidence Against Key Comparators


Head-to-Head Functional Comparison: GR79236 vs. CPA in Cardiovascular and Antilipolytic Assays

In a direct comparative study, GR79236 was approximately 3-fold less potent than the comparator CPA (N6-cyclopentyl-adenosine) in inhibiting in vitro lipolysis [1]. In vivo, the differential was more pronounced: orally administered CPA was one log unit (10-fold) more potent than GR79236 as a hypotensive and bradycardiac agent in conscious, telemetered rats [1]. Both agents demonstrated antilipolytic and glucose-lowering properties in conscious rats [1].

Cardiovascular Pharmacology Metabolic Disease Lipolysis

Functional Potency Rank Order: GR79236 vs. Other A1AR Agonists in Tissue Bioassays

In the rat anococcygeus muscle, a functional assay for prejunctional A1AR activity, GR79236 demonstrated a rank order of potency equivalent to CPA, R-PIA, and the non-selective agonist NECA [1]. This potency was significantly greater than that of S-PIA, metrifudil, and the A2A-selective agonist CGS 21680 [1]. This contrasts with findings in other tissues, such as guinea-pig aorta, where NECA and other agonists were more potent than GR79236, highlighting tissue-dependent variations in functional activity [2].

Smooth Muscle Pharmacology Functional Selectivity Prejunctional Receptors

In Vivo Functional Selectivity: GR79236 vs. NECA in Mesenteric Afferent Excitation

In anesthetized rats, GR79236 (0.3-1000 μg/kg, i.v.) induced dose-dependent increases in mesenteric afferent nerve activity, effects that were completely antagonized by the A1 receptor antagonist DPCPX [1]. In contrast, while DPCPX antagonized the hemodynamic effects of the non-selective agonist NECA, it failed to block NECA's effects on afferent nerve activity, which were instead sensitive to the A2A antagonist ZM241385 [1]. This demonstrates that GR79236's effects on mesenteric afferents are exclusively A1-mediated, whereas NECA recruits both A1 and A2A pathways.

In Vivo Pharmacology Visceral Afferent Nerves Receptor Antagonism

Class-Level Distinction: Full Agonism (GR79236) vs. Partial Agonism (CVT-3619) and Therapeutic Consequences

GR79236 is a full A1AR agonist, a property that contributes to its robust insulin-sensitizing effects but also predisposes to A1AR desensitization (tachyphylaxis) and dose-limiting cardiovascular side effects (bradycardia, hypotension) in both animal models and human trials [1]. This has led to the development of newer partial agonists like CVT-3619, which aims to achieve metabolic benefit with reduced cardiovascular burden [1]. While no direct head-to-head data is available, this class-level distinction is critical: GR79236 serves as a benchmark for full agonism, against which the improved therapeutic window of partial agonists is evaluated.

Type 2 Diabetes Insulin Sensitivity Tachyphylaxis

Clinical Pharmacodynamics: GR79236 vs. Placebo and Diclofenac in an Acute Pain Model

In a randomized, double-blind clinical trial in patients with postoperative dental pain, intravenous GR79236X (4 and 10 μg/kg) failed to demonstrate significant analgesic efficacy over placebo, whereas the active comparator diclofenac (50 mg) was superior to both placebo and the higher dose of GR79236 [1]. The median time to rescue analgesia was 100 min for GR79236 4 μg/kg, 60 min for 10 μg/kg, and 363 min for diclofenac [1].

Analgesia Clinical Trial Pain Management

Clinical Hemodynamics: GR79236 vs. Placebo in Patients with Coronary Artery Disease

In a double-blind, crossover study of 25 patients with multivessel coronary artery disease, intravenous GR79236 (10 μg/kg) failed to mimic the 'warm-up' effect of ischemic preconditioning or improve exercise-induced angina compared to placebo [1]. While GR79236 did alter regional left ventricular function (reducing resting global ejection fraction from 63±7% to 61±5%, P<0.05), it did not affect the time to onset of chest pain or ST depression during exercise testing [1].

Cardioprotection Ischemic Preconditioning Exercise Tolerance

GR79236 (CAS 124555-18-6): Targeted Research Applications Based on Quantitative Evidence


Mechanistic Studies of Full Adenosine A1 Receptor Agonism

Ideal for use as a reference full agonist to investigate A1AR-mediated signaling pathways, including G-protein activation, cAMP inhibition, and downstream physiological effects. The extensive literature defining its pharmacology allows for robust benchmarking against partial agonists or antagonists. As noted, GR79236's profile as a full agonist is associated with A1AR desensitization and cardiovascular side effects, making it a crucial tool for understanding the therapeutic window and limitations of this class [1].

Preclinical Metabolic Research (Antilipolysis and Insulin Sensitivity)

Suitable for in vitro and in vivo studies exploring the role of A1AR in adipose tissue and skeletal muscle. GR79236 has demonstrated antilipolytic effects in human, rat, and dog adipocytes and increased insulin sensitivity in rat soleus muscle strips (24-27% increase in pyruvate release at 0.1-10 μM) [2][3]. While more potent than CPA in this specific assay, its in vivo potency for cardiovascular effects is lower [4], a key consideration for study design.

Prejunctional Neuromodulation and Smooth Muscle Pharmacology

A validated tool for studying prejunctional A1AR-mediated inhibition of neurotransmitter release in isolated tissue preparations, such as the rat anococcygeus muscle [5]. Its functional potency is equivalent to CPA and R-PIA in this specific assay, providing a reliable benchmark for investigating tissue-specific differences in A1AR function.

In Vivo Visceral Afferent Nerve Studies

Useful for dissecting A1AR-specific effects on visceral afferent signaling in vivo. GR79236's effects on mesenteric afferent nerves in the rat are exclusively mediated by A1 receptors, as evidenced by complete antagonism with DPCPX, unlike non-selective agonists like NECA which involve additional receptor subtypes [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for GR79236

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.